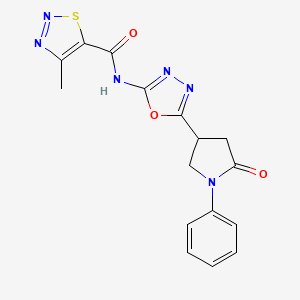

![molecular formula C7H8O3 B2646185 1,7-Dioxaspiro[4.4]non-2-en-4-one CAS No. 2138204-48-3](/img/structure/B2646185.png)

1,7-Dioxaspiro[4.4]non-2-en-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

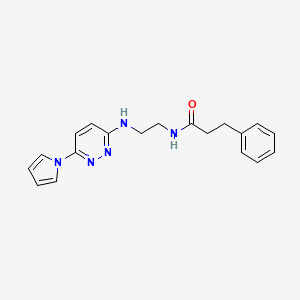

1,7-Dioxaspiro[4.4]non-2-en-4-one is a chemical compound with the molecular formula C7H10O3 . It has a molecular weight of 142.15 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of 1,7-Dioxaspiro[4.4]non-2-en-4-one and its derivatives has been explored in various studies . For instance, an efficient synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which possess an unsaturated pyrrolidine cycle, has been developed . This method affords intermediates and target compounds in high yields without requiring additional purification . Another study reported the stereocontrolled synthesis of a highly functionalized 1,7-dioxaspiro[4.4]nonane derivative from diacetone D-glucose .Molecular Structure Analysis

The InChI code for 1,7-Dioxaspiro[4.4]non-2-en-4-one is 1S/C7H10O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .Aplicaciones Científicas De Investigación

Gold (I) Catalyzed Synthesis

The compound has been used in the gold-catalyzed cyclization of 2,2-bis (3-arylprop-2-yn1-yl)malonic acid, which is an efficient approach to substituted 3,8-dibenzyl-2,7-dioxaspiro [4.4]nonane-1,6-diones . This kind of compound could be of great interest in pharmaceutical science given the widespread presence of this scaffold in bioactive natural and synthetic products .

Spirodilactonization

Methoxy-substituted 1,6-dioxaspiro[4.4]non-3-enes have been used as dienophiles in the diene synthesis . The reaction of 2-methoxy-7-methyl-l,6-dioxaspiro[4.4]non-3-ene with various dienes in absolute toluene at 130-160℃ was realized .

Curing Agent

1,6-Dioxaspiro [4.4]nonane-2,7-dione was used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as initiator .

Synthesis of Immunomodulatory Compounds

An efficient synthesis of the 1,6-dioxaspiro [4.4]nonan-2-one motif of the immunosuppressive triterpenoid Phainanoid F and its C4 epimer has been described . A furan oxidative spirocyclization for constructing the spiro center was used as the key step .

Synthesis of Bioactive Natural Products

A great number of unique bioactive natural products are endowed with a spirolactone moiety . Among these, some compounds contain a spirobislactone unit or a very similar moiety, as α- and β-levantenolides, biyouyanagin A and B, hyperolactones A and C, clionamide D, longianone .

Catalyst in Polymer Manufacturing

Natural spiroketals are used as catalysts in the manufacture of polymers .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Given the unique structure of 1,7-Dioxaspiro[4.4]non-2-en-4-one and its derivatives, there is potential for further exploration in various fields, including pharmaceutical science . For instance, compounds with similar structures have been found to exhibit various biological activities, suggesting potential applications in drug development .

Propiedades

IUPAC Name |

1,7-dioxaspiro[4.4]non-2-en-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1,3H,2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVWSDYFTYKLQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12C(=O)C=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Dioxaspiro[4.4]non-2-en-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

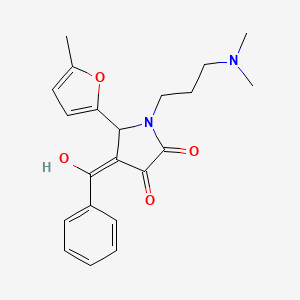

![6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2646104.png)

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2646106.png)

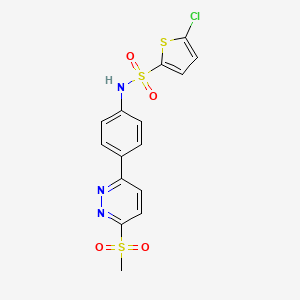

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2646108.png)

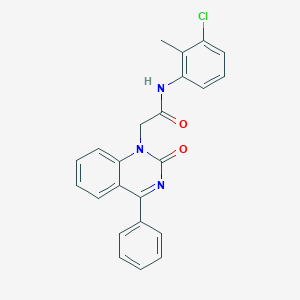

![2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2646110.png)

![2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2646115.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2646116.png)

![N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B2646117.png)

![2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2646119.png)

![2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2646122.png)